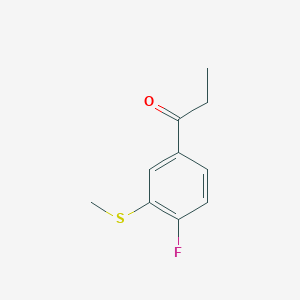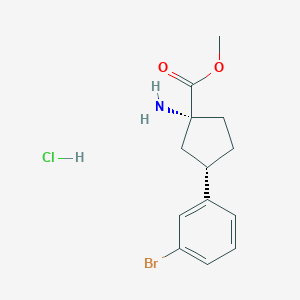
1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of difluoromethoxy and trifluoromethyl groups under controlled conditions. Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of phenolic derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.
Industry: The compound is used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of bromine, difluoromethoxy, and trifluoromethyl groups influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one include other brominated phenyl derivatives with difluoromethoxy and trifluoromethyl groups These compounds share similar chemical properties but may differ in their reactivity and applications
Eigenschaften
Molekularformel |
C11H8BrF5O2 |
|---|---|
Molekulargewicht |
347.08 g/mol |
IUPAC-Name |
1-bromo-3-[2-(difluoromethoxy)-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8BrF5O2/c12-5-8(18)4-6-3-7(11(15,16)17)1-2-9(6)19-10(13)14/h1-3,10H,4-5H2 |
InChI-Schlüssel |
WPVLGCYLZSUSBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(=O)CBr)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)
![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)

